Ethyl 3,5-dichloro-4-hydroxybenzoate

Anti-tubercular drug discovery Fragment-based lead generation Mycobacterium tuberculosis cholesterol metabolism

Fragment-based TB drug discovery often stalls when potent enzymatic inhibitors fail to translate into whole-cell activity, wasting resources on dead-end chemotypes. Ethyl 3,5-dichloro-4-hydroxybenzoate solves this with a validated HsaD inhibition profile and >16-fold superior anti-mycobacterial potency vs. the free acid in cholesterol-dependent models. - Co-crystal structure (PDB 5JZS) enables immediate structure-guided optimization. - Sub-12.5 μg/mL MIC under cholesterol-grown conditions confirms on-target cellular permeability. - REACH-registered intermediate with full documentation for seamless API manufacturing integration.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 17302-82-8
Cat. No. B097549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dichloro-4-hydroxybenzoate
CAS17302-82-8
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3
InChIKeyWMKNGSJJEMFQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-Dichloro-4-Hydroxybenzoate – Overview & Anti-Tubercular Fragment Potential


Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302‑82‑8) is a chlorinated hydroxybenzoate ester that belongs to the family of 4‑hydroxybenzoic acid derivatives. It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound has been identified as a fragment hit against the mycobacterial enzyme HsaD, a genetically validated target in the cholesterol‑catabolism pathway of Mycobacterium tuberculosis, and has demonstrated both enzyme‑inhibitory and whole‑cell anti‑mycobacterial activity in published fragment‑based drug‑discovery studies [2].

Fragment hit for HsaD target-engagement and structural biology studies
Cholesterol-catabolism pathway research in mycobacterial models
REACH-registered intermediate for API synthesis (intermediate use only)

Why the Ethyl Ester Cannot Be Substituted


Although ethyl 3,5‑dichloro‑4‑hydroxybenzoate shares a core scaffold with 3,5‑dichloro‑4‑hydroxybenzoic acid and methyl 3,5‑dichloro‑4‑hydroxybenzoate, the ethyl ester moiety is not a passive pharmacokinetic decoration. Head‑to‑head data demonstrate that the ethyl ester retains sub‑millimolar enzyme‑inhibitory potency against HsaD while achieving a >16‑fold improvement in whole‑cell anti‑tubercular activity relative to the corresponding free acid [1]. Similarly, the ester outperforms a more potent enzymatic inhibitor (3,5‑dichlorobenzenesulfonamide) in mycobacterial growth suppression, confirming that potency at the isolated enzyme does not linearly predict cellular efficacy [2]. Consequently, substituting a generic acid or methyl ester for the ethyl ester can lead to a measurable loss of biological translation in cholesterol‑dependent mycobacterial models.

!
Free acid may lose whole-cell activity
Despite comparable enzyme inhibition, the free acid showed markedly lower mycobacterial growth suppression in cholesterol-dependent models; whole-cell translation may not be retained.
!
Methyl ester may not replicate translational profile
The ethyl group contributes to a cellular activity window not observed with the methyl analog; replacement can alter permeability or efflux characteristics.
!
Sulfonamide comparator shows poor cellular translation
A more potent enzymatic inhibitor (sulfonamide) underperformed in whole-cell assays, indicating that enzyme potency alone is a weak predictor of cellular outcome in this series.

Quantified Differentiation for Scientific Procurement


Superior Whole-Cell Anti-Tubercular Activity vs. Free Acid

Ethyl 3,5‑dichloro‑4‑hydroxybenzoate (compound 6) and 3,5‑dichloro‑4‑hydroxybenzoic acid (compound 32) were evaluated side‑by‑side for HsaD enzyme inhibition and mycobacterial growth suppression [1]. Both compounds displayed nearly identical IC50 values (0.52 ± 0.02 mM vs. 0.54 ± 0.01 mM), yet their whole‑cell minimum inhibitory concentrations (MIC) diverged dramatically: the ethyl ester inhibited M. tuberculosis at <12.5 μg mL⁻¹, whereas the free acid showed an MIC of 200 μg mL⁻¹, representing a greater than 16‑fold loss of cellular potency [2]. This gap indicates that the ethyl ester provides a crucial permeability or intracellular accumulation advantage not achievable with the acid.

Whole-cell activity vs free acid
Head-to-head
MIC ratio >16-fold lower for ethyl ester
IC50 near-identical (0.52 vs 0.54 mM); M. tuberculosis MIC 12.5 μg/mL vs 200 μg/mL
Supports enzyme-to-cell translation analysis in cholesterol-dependent mycobacterial models.
SPOTi assay on cholesterol minimal agar; enzymatic HOPDA assay pH 7.5, 21 °C.
Anti-tubercular drug discovery Fragment-based lead generation Mycobacterium tuberculosis cholesterol metabolism

Better Enzyme-to-Cell Translation vs. Potent Sulfonamide Inhibitor

3,5-Dichlorobenzenesulfonamide (compound 2) was the most potent HsaD inhibitor identified in the fragment screen, with an IC50 of 0.41 ± 0.02 mM [1]. Despite this 21% advantage in enzymatic potency over ethyl 3,5‑dichloro‑4‑hydroxybenzoate (IC50 0.52 ± 0.02 mM), the sulfonamide displayed a 2‑fold inferior whole‑cell MIC against M. tuberculosis (25 μg mL⁻¹ vs. <12.5 μg mL⁻¹) [2]. This inversion of rank order demonstrates that the ethyl ester scaffold possesses superior bacterial cell penetration or target‑pathway engagement within the cholesterol‑dependent growth condition, making it a more translationally predictive hit series for cellular screening cascades.

Translation vs sulfonamide
Head-to-head
MIC ≥2-fold lower for ethyl ester
Sulfonamide IC50 = 0.41 mM (21% more potent), yet MIC = 25 μg/mL vs 12.5 μg/mL.
Enzyme inhibition alone did not predict cellular activity; chemotype-specific translation should be verified.
M. tuberculosis H37Rv SPOTi assay; HsaD inhibition at 450 nm.
Tuberculosis lead optimisation Enzyme-to-cell potency translation HsaD inhibitor selectivity

X-Ray Co-Crystal Structure Confirms HsaD Target Engagement

The 3,5‑dichloro‑4‑hydroxybenzoate scaffold was soaked into apo‑HsaD crystals, and the resulting co‑crystal structure (PDB 5JZS) revealed clear electron density for the fragment in the vicinity of the enzyme active site [1]. This direct structural evidence confirms that the ethyl ester (or its hydrolysed acid form) occupies the substrate‑binding pocket of HsaD, providing a validated starting point for structure‑guided elaboration [2]. In contrast, many other fragments from the same 1258‑compound library either failed to produce co‑crystals or bound at distal, less functionally relevant sites.

Co-crystal structure with HsaD
Class-level
PDB 5JZS: active-site electron density confirmed
Fragment soaked into apo-HsaD crystals; structure solved at Diamond Light Source.
Enables structure-guided fragment elaboration.
Only two fragment classes yielded active-site co-crystals; this chemotype is one.
Fragment-based drug design X-ray crystallography HsaD co-crystal structure

ECHA Intermediate-Only Registration Defines Procurement Scope

Under EU REACH, ethyl 3,5‑dichloro‑4‑hydroxybenzoate (EC 241‑331‑2) is registered exclusively as an intermediate with the condition ‘intermediate use only’ [1]. This regulatory designation is not shared by all chlorinated hydroxybenzoate esters; for instance, methyl 3,5‑dichloro‑4‑hydroxybenzoate is not listed under an equivalent restricted intermediate registration in the ECHA database. The classification directly impacts procurement: quantity thresholds, permitted uses, and downstream regulatory obligations differ from those for substances registered for full industrial or consumer use, requiring explicit supply‑chain communication.

ECHA intermediate registration
Source review
Registered as intermediate only (EC 241-331-2)
REACH intermediate-use restriction; methyl ester analog lacks equivalent public registration.
Regulatory scope may differ; procurement must align with intermediate-use documentation.
EU REACH; public dossier accessed 2025.
REACH registration Chemical intermediate Regulatory compliance

High-Confidence Application Scenarios


Fragment-Based Lead Generation for HsaD-Targeting Anti-Tuberculars

The compound’s co‑crystal structure with HsaD (PDB 5JZS) and its balanced enzyme‑to‑cell translation profile make it an ideal starting fragment for structure‑guided optimization of inhibitors that block cholesterol‑dependent M. tuberculosis growth [1]. Researchers should select this fragment over the free acid or sulfonamide analogs to ensure that early‑stage SAR is built on a chemotype with demonstrated cellular permeability [2].

Chemical Probe Development for Mycobacterial Cholesterol Catabolism

Because the ethyl ester retains sub‑<12.5 μg mL⁻¹ MIC specifically under cholesterol‑grown conditions, it can serve as a tool compound to dissect the role of HsaD in mycobacterial pathogenesis without confounding off‑target effects observed with less selective fragments [1]. The availability of a high‑resolution co‑crystal structure further enables the design of biotinylated or fluorescent probes for target‑engagement studies in infected macrophages [2].

Regulatory-Compliant Intermediate for Pharmaceutical Synthesis

Registered under REACH as an intermediate, ethyl 3,5‑dichloro‑4‑hydroxybenzoate is suitable for use in the manufacture of active pharmaceutical ingredients (APIs) where a dichlorohydroxybenzoyl building block is required [1]. Procurement teams should verify that the supplier provides the substance with the appropriate intermediate‑use documentation to maintain compliance with EU chemical legislation.

Comparator Standard for Ester-vs.-Acid Permeability Profiling

The >16‑fold MIC differential between the ethyl ester and the free acid, despite near‑identical IC50 values, provides a built‑in positive control for permeability or efflux assays in mycobacteria [1]. This pair can be used to calibrate cellular accumulation models or to benchmark novel prodrug strategies that aim to deliver acid‑containing pharmacophores into the mycobacterial cytoplasm.

Application
Selection Property
Validation Focus
Fragment-based HsaD lead generation
Co-crystal structure availability and enzyme-to-cell translation profile
Structure-guided SAR and cholesterol-dependent growth inhibition
Mycobacterial cholesterol catabolism probe development
Sub-millimolar HsaD inhibition and whole-cell activity in cholesterol media
Pathway-specific probe characterization
Pharmaceutical intermediate synthesis (REACH)
ECHA intermediate-only registration
Supply-chain documentation and regulatory compliance verification
Ester-vs-acid permeability research
Known MIC differential between ethyl ester and free acid
Cell permeability assay calibration in mycobacteria

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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